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molecular formula C12H7N5O6 B8663423 (E)-1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)diazene CAS No. 63436-97-5

(E)-1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)diazene

Cat. No. B8663423
M. Wt: 317.21 g/mol
InChI Key: RNZGFVXBJMWSCT-UHFFFAOYSA-N
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Patent
US04158002

Procedure details

A 500 ml autoclave equipped with a stirrer and a gas-introducing tube was charged with 9.5 g of 2,4,4'-trinitroazobenzene, 0.6 g of PtO and 100 ml of ethanol. The inside of the reactor was purged completely with hydrogen, and the reaction was performed at 80° C. for 6 hours with stirring while maintaining the pressure of hydrogen at 70 kg/cm2.G. The reaction mixture was filtered. The cake was washed with water. The wash liquid and the filtrate were combined, and distilled to afford 2.5 g of a fraction having a boiling point of 174° to 180° C./30 mmHg.ab. This fraction coincided with p-phenylenediamine as a standard product. The distillation residue was recrystallized from chloroform to afford 3.2 g of 1,2,4-triaminobenzene having a melting point of 93° to 96° C. This product corresponded in IR spectrum with a standard product.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[N:13]=NC1C=CC([N+]([O-])=O)=CC=1)([O-])=O.C1C(N)=CC=C(N)C=1>C(O)C>[NH2:13][C:5]1[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])N=NC1=CC=C(C=C1)[N+](=O)[O-]
Name
PtO
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml autoclave equipped with a stirrer and a gas-introducing tube
CUSTOM
Type
CUSTOM
Details
The inside of the reactor was purged completely with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pressure of hydrogen at 70 kg/cm2
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
The cake was washed with water
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to afford 2.5 g of a fraction
CUSTOM
Type
CUSTOM
Details
The distillation residue was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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